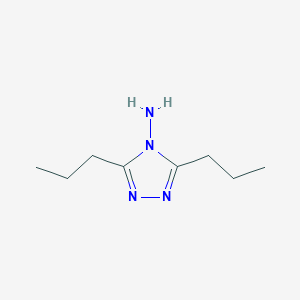

3,5-Dipropyl-1,2,4-triazol-4-ylamine

Description

3,5-Dipropyl-1,2,4-triazol-4-ylamine (CAS: 46054-70-0) is a triazole derivative characterized by a 1,2,4-triazole core substituted with two propyl groups at positions 3 and 5 and an amine group at position 4 . Its molecular formula is C₈H₁₆N₄, with a molecular weight of 168.24 g/mol. Triazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

IUPAC Name |

3,5-dipropyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-3-5-7-10-11-8(6-4-2)12(7)9/h3-6,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHNFZBYCQMAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1N)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374455 | |

| Record name | 3,5-Dipropyl-1,2,4-triazol-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46054-70-0 | |

| Record name | 3,5-Dipropyl-1,2,4-triazol-4-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dipropyl-1,2,4-triazol-4-ylamine typically involves the reaction of propylamine with 1,2,4-triazole under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. The process may involve the use of advanced reactors and purification techniques to achieve high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dipropyl-1,2,4-triazol-4-ylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Scientific Research Applications

3,5-Dipropyl-1,2,4-triazol-4-ylamine has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Biology: The compound may have potential biological activity and can be studied for its effects on various biological systems.

Medicine: It could be explored for its therapeutic properties and potential use in drug development.

Industry: Its unique chemical properties make it suitable for various industrial applications, such as in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3,5-Dipropyl-1,2,4-triazol-4-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3,5-Dipropyl-1,2,4-triazol-4-ylamine differ in substituent groups at positions 3 and 5 of the triazole ring. These variations significantly impact their physicochemical properties and reactivity. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Structural and Reactivity Insights

- Electronic Effects : Phenyl substituents (e.g., 3,5-Diphenyl analog) introduce π-conjugation, altering electronic properties and enhancing UV/Vis activity . Alkyl groups (e.g., propyl, heptyl) primarily influence steric bulk and hydrophobicity .

- Synthetic Accessibility : Methyl and ethyl analogs are typically synthesized via cyclocondensation of hydrazine derivatives with nitriles or amidines . Longer alkyl chains (propyl, heptyl) may require specialized alkylating agents or prolonged reaction times .

- Stability : Bulkier substituents (e.g., diheptyl) reduce crystallinity and thermal stability compared to dimethyl or dipropyl derivatives .

Research Findings and Trends

- Solubility Trends : Solubility in water decreases with increasing alkyl chain length (dimethyl > diethyl > dipropyl > diheptyl) .

- Bioactivity : Methyl and ethyl analogs exhibit higher antimicrobial activity in vitro compared to bulkier derivatives, likely due to better membrane permeability .

- Characterization : X-ray crystallography (via SHELX software ) and NMR spectroscopy are standard for confirming triazole ring substitution patterns.

Biological Activity

3,5-Dipropyl-1,2,4-triazol-4-ylamine (CAS No. 46054-70-0) is a nitrogen-containing heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, and various biological activities supported by relevant research findings and case studies.

Molecular Formula: CHN

Molecular Weight: 168.24 g/mol

The synthesis of this compound typically involves the reaction of propylamine with 1,2,4-triazole under controlled conditions. Various synthetic routes have been optimized to enhance yield and purity in industrial applications.

The compound's mechanism of action is primarily attributed to its interaction with biological targets such as enzymes and receptors. It may exhibit effects similar to other triazole derivatives by acting as enzyme inhibitors or modulators of signaling pathways involved in inflammation and microbial resistance .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In a study evaluating the activity of related triazole derivatives, compounds similar to this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antibacterial activity .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory potential of triazole derivatives including this compound. The compound was shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). The observed reduction in cytokine levels suggests that this compound could be a valuable candidate for developing anti-inflammatory therapies .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. Results indicated low toxicity at therapeutic doses with viable cell counts remaining high compared to controls. Furthermore, antiproliferative assays demonstrated that this compound could inhibit cell proliferation effectively at specific concentrations .

Study on Triazole Derivatives

A comprehensive study focused on synthesizing new 1,2,4-triazole derivatives found that compounds with structural similarities to this compound exhibited varying degrees of biological activity. Notably, the strongest anti-inflammatory effects were recorded for certain derivatives which shared similar substituents .

Evaluation in PBMC Cultures

In another research effort evaluating the biological activity of triazole derivatives in PBMC cultures stimulated with lipopolysaccharides (LPS), it was found that compounds structurally related to this compound significantly reduced TNF-α production by up to 60% at optimal doses. This highlights its potential as a therapeutic agent for inflammatory diseases .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.